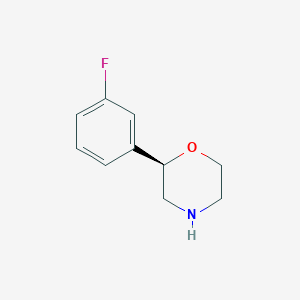

Morpholine, 2-(3-fluorophenyl)-, (2R)-

Description

The parent morpholine (B109124) is a six-membered heterocyclic compound featuring both an amine and an ether functional group. e3s-conferences.org This structure imparts advantageous physicochemical properties, such as improved solubility and metabolic stability, making it a desirable component in drug design. nih.govresearchgate.net The introduction of chirality and specific substituents, such as a fluorophenyl group, further enhances the molecular complexity and potential for targeted biological activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

920802-29-5 |

|---|---|

Molecular Formula |

C10H12FNO |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(2R)-2-(3-fluorophenyl)morpholine |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 |

InChI Key |

OLENKPLLMGPQSX-JTQLQIEISA-N |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CC(=CC=C2)F |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation of 2r 2 3 Fluorophenyl Morpholine

Principles of Chiral Assignment and Absolute Configuration Determination

The determination of the absolute configuration of a chiral center involves unequivocally defining the spatial orientation of the atoms or groups attached to it. purechemistry.org For (2R)-2-(3-fluorophenyl)morpholine, the chiral center is the carbon atom at the 2-position of the morpholine (B109124) ring, which is bonded to four different substituents: the morpholine nitrogen, the morpholine oxygen, a hydrogen atom, and the 3-fluorophenyl group.

The designation "(2R)" is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for labeling stereoisomers. wikipedia.org This system assigns priorities to the substituents attached to the chiral center based on atomic number. For the C2 carbon of (2R)-2-(3-fluorophenyl)morpholine, the priorities are as follows:

Oxygen (in the morpholine ring): Highest priority due to its higher atomic number.

Nitrogen (in the morpholine ring): Second highest priority.

Carbon (of the 3-fluorophenyl group): Third priority.

Hydrogen: Lowest priority.

When viewing the molecule with the lowest-priority substituent (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (Oxygen → Nitrogen → Phenyl group) traces a clockwise direction, leading to the "R" (from the Latin rectus, for right) designation. wikipedia.org

Historically, the absolute configuration of a novel compound was often determined by chemical correlation to a compound of known stereochemistry. wikipedia.org However, modern analytical techniques now allow for direct determination without reliance on chemical transformations that might not affect the stereocenter.

Spectroscopic and Diffraction Techniques for Stereoisomeric Purity Assessment in Fluorophenyl Morpholines

Ensuring the stereoisomeric purity of a single enantiomer like (2R)-2-(3-fluorophenyl)morpholine is crucial. Several advanced analytical techniques are employed for this purpose, providing both qualitative and quantitative data.

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. purechemistry.org By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. mdpi.com This technique provides unambiguous proof of the absolute stereochemistry and can reveal detailed conformational information, such as bond angles and lengths within the morpholine ring and the orientation of the fluorophenyl substituent. benthamopen.commdpi.com For 2-aryl morpholine derivatives, X-ray diffraction has been used to confirm their structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, specialized NMR techniques can be used to determine enantiomeric purity. wikipedia.orgnih.gov This is often achieved by using a chiral derivatizing agent or a chiral solvating agent. mdpi.comresearchgate.net These agents interact with the enantiomers of the fluorophenyl morpholine to form diastereomers, which have distinct NMR spectra. wikipedia.org The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess. For fluorinated compounds, ¹⁹F NMR can be particularly useful, as the fluorine atom provides a sensitive probe with a wide chemical shift range, often leading to well-resolved signals for each stereoisomer. mdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govnih.gov Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for determining absolute configuration in the solution state, which is often more relevant to biological activity. nih.govnih.gov The experimental VCD spectrum of (2R)-2-(3-fluorophenyl)morpholine can be compared to a spectrum predicted by ab initio density functional theory (DFT) calculations. nih.gov A match between the experimental and calculated spectra for the (R)-configuration provides a confident assignment of the absolute configuration. nih.gov This method has the added advantage of providing insights into the solution-state conformation of the molecule. nih.gov

| Technique | Primary Application | Sample State | Key Advantages | Limitations |

|---|---|---|---|---|

| X-ray Crystallography | Absolute Configuration | Solid (Crystal) | Unambiguous, provides full 3D structure | Requires suitable single crystals |

| NMR with Chiral Auxiliaries | Enantiomeric Purity | Solution | Quantitative, widely accessible | Indirect method, requires chiral agents |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration & Conformation | Solution | Provides solution-state structure | Requires computational modeling for assignment |

Conformational Analysis of the (2R)-2-(3-Fluorophenyl)morpholine Ring System

The six-membered morpholine ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. nih.gov In this conformation, substituents on the ring carbons can be in either an axial or an equatorial position. For (2R)-2-(3-fluorophenyl)morpholine, the bulky 3-fluorophenyl group is expected to preferentially occupy the equatorial position to avoid steric hindrance with the other ring atoms (1,3-diaxial interactions).

Studies on similar morpholine systems have shown that the chair conformation is indeed the most stable. nih.gov The specific conformation of the (2R)-2-(3-fluorophenyl)morpholine ring can be investigated using several methods:

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons. mdpi.com The presence or absence of specific NOE cross-peaks can help determine the relative orientation of substituents and confirm the equatorial preference of the fluorophenyl group.

Computational Modeling: Quantum chemical calculations, such as DFT, can be used to model the potential energy surface of the molecule. These calculations can predict the relative energies of different conformations (e.g., chair, boat, twist-boat) and determine the most stable geometry. nih.gov Such models can also predict the dihedral angles within the morpholine ring and the rotational orientation of the C-C bond connecting the ring to the phenyl group.

Advanced Synthetic Methodologies for 2r 2 3 Fluorophenyl Morpholine and Its Stereoisomers

Strategies for Enantioselective Synthesis of 2,3-Disubstituted Morpholines

The creation of specific stereocenters in 2,3-disubstituted morpholines is crucial for their biological activity. Enantioselective synthesis aims to produce a single enantiomer, which often exhibits the desired therapeutic effects while its counterpart may be inactive or even harmful. Various catalytic and auxiliary-based methods have been developed to achieve high levels of enantioselectivity.

Asymmetric Catalysis in Morpholine (B109124) Ring Construction

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and atom economy. nih.gov In the context of morpholine synthesis, transition-metal catalysts and organocatalysts are employed to control the stereochemical outcome of the ring-forming reaction.

One notable approach involves the asymmetric hydrogenation of dehydromorpholines. nih.govrsc.org This method utilizes a bisphosphine-rhodium catalyst with a large bite angle to achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines. nih.govrsc.org The resulting products can be further transformed into key intermediates for bioactive compounds. nih.gov Another strategy employs a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgacs.orgorganic-chemistry.org Starting from ether-containing aminoalkyne substrates, a titanium catalyst is used for hydroamination to form a cyclic imine, which is then reduced by a Noyori–Ikariya catalyst to yield chiral 3-substituted morpholines with high enantiomeric excesses (>95% ee). organic-chemistry.orgacs.org Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high enantioselectivity. organic-chemistry.orgacs.org

Organocatalysis has also emerged as a valuable method. For instance, a rapid, catalytic, and enantioselective synthesis of morpholin-2-ones has been developed using a modified quinine (B1679958) organocatalyst. thieme-connect.com This one-pot process involves a Knoevenagel condensation followed by an asymmetric epoxidation and subsequent cyclization with an aminoethanol equivalent. thieme-connect.com

Table 1: Examples of Asymmetric Catalysis in Morpholine Synthesis

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholine | 2-Substituted Chiral Morpholine | Up to 99% | nih.govrsc.org |

| Ti-catalyst / Noyori–Ikariya catalyst | Ether-containing Aminoalkyne | 3-Substituted Chiral Morpholine | >95% | organic-chemistry.orgacs.org |

Chiral Auxiliary-Mediated Approaches to (2R)-2-(3-Fluorophenyl)morpholine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.com

In the synthesis of morpholine derivatives, chiral auxiliaries can be used to control the formation of stereocenters at the C2 and C3 positions. For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in stereoselective aldol (B89426) reactions, which can be a key step in constructing the morpholine backbone. wikipedia.org The reaction of an N-acylated oxazolidinone with a Lewis acid and a base generates a specific enolate that can react with an aldehyde to create two new contiguous stereocenters with high diastereoselectivity. wikipedia.org Camphorsultam is another classic chiral auxiliary that has been successfully employed in various asymmetric transformations. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the synthesis of (2R)-2-(3-fluorophenyl)morpholine are not abundant in the provided search results, the general principles of chiral auxiliary-mediated synthesis are directly applicable. A synthetic route could involve attaching a chiral auxiliary to a precursor of the morpholine ring, performing a diastereoselective reaction to set the desired stereochemistry at the C2 position, and then removing the auxiliary to yield the enantiomerically enriched product.

Biocatalytic Transformations for Stereoselective Morpholine Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. Imine reductases (IREDs) are a class of enzymes that have proven to be particularly useful for the asymmetric synthesis of chiral amines, including morpholine derivatives.

A notable example is the development of a biocatalytic route for the synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine. digitellinc.com This process employs an IRED in the key synthetic step to achieve high yield and excellent enantioselectivity on a large scale. digitellinc.com The development process involved screening for a suitable IRED, optimizing the reaction conditions, and scaling up the process to produce over 180 kg of the desired intermediate. digitellinc.com This demonstrates the power of biocatalysis as a practical and efficient method for manufacturing enantiomerically pure morpholines.

Diastereoselective Transformations for Accessing Specific (2R)-2-(3-Fluorophenyl)morpholine Isomers

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. This is particularly important when a molecule contains multiple stereocenters, as is the case with many 2,3-disubstituted morpholines.

Crystallization-Induced Diastereoselective Processes

Crystallization-induced diastereoselective transformation is a powerful technique that leverages the different solubilities of diastereomers to drive a reaction towards a single stereoisomer. nih.govresearchgate.net This process relies on the equilibration of stereoisomers in solution, with the continuous crystallization of the least soluble diastereomer shifting the equilibrium towards its formation. researchgate.net

A notable application of this method is in the asymmetric synthesis of a substance P inhibitor intermediate, which contains a substituted morpholine ring. nih.gov A three-component condensation reaction followed by a crystallization-induced asymmetric transformation was used to construct the key intermediate in a short synthetic sequence. nih.gov This approach can, in principle, provide a quantitative yield of a single diastereomer from a racemic or diastereomeric mixture. researchgate.net

Lewis Acid-Mediated Stereocontrolled Reactions in Morpholine Synthesis

Lewis acids can play a crucial role in controlling the stereochemistry of reactions involved in morpholine synthesis. nih.govnih.govacs.org They can activate substrates and influence the transition state of a reaction to favor the formation of a particular stereoisomer.

One strategy involves the Lewis acid-catalyzed halo-etherification of alkenes. nih.govnih.govacs.org This process generates a halonium intermediate that can then be transformed into morpholines with exceptional regioselectivity. nih.govnih.govacs.org In cases where the starting amino alcohol is chiral, the stereochemistry of the final morpholine product is set during the halofunctionalization step, often resulting in a mixture of diastereomers. nih.gov However, in some instances, only a single diastereomer is observed due to steric interactions that favor one stereochemical outcome. nih.gov For example, indium(III) triflate has been used as a Lewis acid catalyst in the synthesis of morpholines from 2-nitrobenzenesulfonyl-protected amino alcohols and alkenes. nih.govacs.org

Another approach utilizes a Pd-catalyzed carboamination reaction to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.govacs.org While this method primarily focuses on a different substitution pattern, the underlying principles of stereocontrol through metal catalysis are relevant. The diastereoselectivity in these reactions is often high, leading to the formation of a single stereoisomer. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (2R)-2-(3-fluorophenyl)morpholine |

| (S)-3-(4-(trifluoromethyl)phenyl)morpholine |

| Aprepitant |

| Phendimetrazine |

| Reboxetine |

| Indium(III) triflate |

| Dibutylboron triflate |

| Diisopropylethylamine |

| Camphorsultam |

Regio- and Stereocontrol in Cyclization Reactions for Fluorophenyl Morpholine Formation

Achieving precise control over the three-dimensional arrangement (stereocontrol) and the position of functional groups (regiocontrol) during the formation of the morpholine ring is paramount for synthesizing the desired enantiomer. A highly effective and widely studied strategy involves creating the key stereocenter after the initial cyclization.

One of the most powerful methods for this "after cyclization" approach is the transition-metal-catalyzed asymmetric hydrogenation of an unsaturated dehydromorpholine precursor. nih.gov This reaction transforms a prochiral C=C double bond within the morpholine ring into a chiral center with high efficiency and enantioselectivity. semanticscholar.org Specifically, rhodium complexes featuring chiral bisphosphine ligands with large bite angles have proven exceptionally effective. rsc.orgrsc.orgnih.gov This approach allows for the synthesis of a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.orgnih.gov The reaction can be performed on a gram scale, making it suitable for producing significant quantities of key intermediates for drug candidates. rsc.orgnih.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

| Bisphosphine-Rhodium Complex | 2-Aryl-dehydromorpholine | Up to 99% | Quantitative | rsc.org, rsc.org, nih.gov |

| SKP-Rh Complex | 2-Substituted dehydromorpholines | Up to 99% | Quantitative | rsc.org, nih.gov |

Alternative strategies focus on forming the stereocenter during the cyclization event. Copper-promoted oxyamination of alkenes, for instance, provides a pathway to stereoselectively synthesize substituted morpholines. nih.gov This method involves the difunctionalization of an alkene, leading to the formation of the heterocyclic ring with defined stereochemistry. nih.gov Such intramolecular cyclization reactions are crucial for building the core morpholine scaffold from acyclic precursors. researchgate.net

Precursor Synthesis and Functional Group Interconversions for Fluorinated Aryl Morpholines

The foundation of the target molecule is the fluorinated aryl group. The synthesis of (2R)-2-(3-fluorophenyl)morpholine typically begins with a suitable fluorinated aryl building block, such as 3-fluorobenzaldehyde. This precursor is essential for introducing the 3-fluorophenyl moiety. General methods for synthesizing fluorinated aromatic compounds often involve electrophilic or nucleophilic fluorination reactions. beilstein-journals.org For example, techniques like halofluorination can be employed to introduce fluorine atoms onto aromatic rings, providing access to a diverse range of fluorinated precursors required for complex syntheses. beilstein-journals.orgle.ac.uk The availability of versatile routes to such arylated fluoroalkyl building blocks is critical for the broader field of medicinal chemistry. nih.gov

Once the chiral morpholine core is established, further functionalization, particularly on the nitrogen atom, is often required. N-alkylation is a common strategy to introduce various substituents that can modulate the molecule's properties. This can be achieved through reactions with alkyl halides, such as benzyl (B1604629) bromide, under basic conditions. vulcanchem.com

More environmentally benign methods for N-alkylation have also been developed. The use of alcohols or dimethyl carbonate as alkylating agents, often catalyzed by metal oxides, provides a greener alternative to traditional alkyl halides. researchgate.netasianpubs.org Another important method for N-functionalization is reductive amination. This process involves the reaction of the morpholine's secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to yield the N-substituted product. nih.gov This two-step, one-pot procedure is highly versatile and tolerates a wide range of functional groups. nih.gov

Reductive and oxidative steps are integral to many synthetic pathways leading to morpholine derivatives. The asymmetric hydrogenation of dehydromorpholines is a prime example of a key reductive transformation that sets the crucial stereocenter. rsc.orgnih.gov

Reductions are also employed to construct the morpholine ring itself. For example, a common synthetic route involves the formation of an amide intermediate, which is subsequently reduced to the corresponding amine to complete the cyclization. Reagents such as borane (B79455) (BH₃·THF) are effective for this type of transformation. researchgate.net Reductive cleavage of certain bonds can also be used to trigger cyclization, as seen in the synthesis of quinolines from isoxazolines, a strategy that highlights the power of reductive processes in heterocycle synthesis. organic-chemistry.org

Oxidative manipulations are also valuable. For instance, the synthesis of morpholine nucleoside derivatives can be achieved through the oxidative cleavage of a ribonucleoside's vicinal diol using sodium periodate. nih.gov This reaction generates a dialdehyde (B1249045) intermediate, which then undergoes reductive amination and cyclization in the presence of a primary amine to form the N-substituted morpholine ring. nih.gov

Multi-Component Reactions and One-Pot Syntheses of Chiral Fluorophenyl Morpholines

To improve synthetic efficiency, reduce waste, and simplify procedures, chemists are increasingly turning to multi-component reactions (MCRs) and one-pot syntheses. preprints.orgfrontiersin.org MCRs involve combining three or more reactants in a single step to form a product that incorporates structural features from each starting material. preprints.orgnih.gov

While a specific MCR for (2R)-2-(3-fluorophenyl)morpholine is not prominently detailed, the principles have been applied to the synthesis of related heterocyclic structures. One-pot syntheses, where sequential reactions are performed in the same vessel without isolating intermediates, are particularly relevant to morpholine synthesis. nih.gov For example, tandem hydroamination and asymmetric transfer hydrogenation reactions have been used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Similarly, one-pot protocols for the diastereoselective synthesis of other substituted morpholines have been reported, demonstrating the feasibility of these streamlined approaches. nih.gov Three-component reactions are also used to generate complex molecules containing a morpholine unit, showcasing the utility of these convergent strategies. mdpi.com

Chemical Reactivity and Transformative Potential of 2r 2 3 Fluorophenyl Morpholine

Reactivity of the Morpholine (B109124) Amine Functionality

The secondary amine in the morpholine ring is a key site for chemical transformations, readily undergoing reactions typical of aliphatic secondary amines. Its nucleophilicity and basicity drive a range of functionalization reactions.

The nitrogen atom of the morpholine ring in (2R)-2-(3-fluorophenyl)morpholine can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's steric and electronic properties.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the resulting hydrohalic acid. The reaction generally proceeds via an SN2 mechanism. For example, the N-methylation of morpholine with methyl iodide is a well-established transformation that can be applied to its derivatives.

Illustrative N-Alkylation Reactions of Morpholine Derivatives

| Alkylating Agent | Base | Product | Typical Yield |

|---|---|---|---|

| Methyl Iodide | K₂CO₃ | N-Methylmorpholine | High |

| Ethyl Bromide | Triethylamine (B128534) | N-Ethylmorpholine | Good |

N-Acylation: Acylation of the morpholine nitrogen is efficiently achieved using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine or pyridine. This reaction leads to the formation of stable amide derivatives. The reaction of morpholine with benzoyl chloride, for instance, proceeds to give N-benzoyl-morpholine in high yield chemspider.com.

Representative N-Acylation Reactions of Morpholine

| Acylating Agent | Base | Product | Typical Yield |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | N-Acetylmorpholine | Excellent |

| Benzoyl Chloride | Triethylamine | N-Benzoylmorpholine | 95% chemspider.com |

The basic nature of the morpholine nitrogen allows for the formation of salts with various acids. This property is crucial for the preparation and purification of morpholine-containing compounds, including active pharmaceutical ingredients. For instance, treatment of (2R)-2-(3-fluorophenyl)morpholine with hydrochloric acid would yield the corresponding hydrochloride salt, a common strategy to improve the aqueous solubility and crystallinity of amine-containing drugs researchgate.net.

Furthermore, the nitrogen and oxygen atoms of the morpholine ring can act as ligands, coordinating with metal ions to form metal complexes. Morpholine and its derivatives are known to form stable complexes with various transition metals, including copper(II), nickel(II), and cobalt(II) mdpi.com. The specific coordination geometry and stability of these complexes depend on the metal ion, the substituents on the morpholine ring, and the reaction conditions.

Examples of Metal Complexes with Morpholine Derivatives

| Metal Ion | Ligand | Complex Type |

|---|---|---|

| Copper(II) | Substituted Morpholine | Mononuclear or Dinuclear |

| Nickel(II) | Substituted Morpholine | Octahedral or Square Planar |

Transformations Involving the Ether Linkage within the Morpholine Ring

The ether linkage within the morpholine ring is generally stable under neutral and basic conditions, contributing to the scaffold's robustness in many synthetic transformations. However, under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI, ethers can undergo cleavage. This reaction typically proceeds through an SN1 or SN2 mechanism, depending on the structure of the ether. For a 2-aryl-substituted morpholine, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the halide ion. Due to the presence of a benzylic carbon, the cleavage might be facilitated, potentially leading to ring-opened products. However, such harsh conditions are often not employed in the late-stage functionalization of complex molecules due to the potential for undesired side reactions. Under typical synthetic conditions, the morpholine ether linkage is considered a stable functionality. There are also methods for the oxidative ring-opening of certain morpholine derivatives under specific photocatalytic conditions, leading to C-C bond cleavage google.com.

Reactivity of the 3-Fluorophenyl Moiety

The 3-fluorophenyl group of (2R)-2-(3-fluorophenyl)morpholine presents a reactive aromatic system that can undergo various substitution reactions, allowing for further diversification of the molecule's structure.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, although it is deactivating due to its strong inductive electron-withdrawing effect. Therefore, EAS reactions on the 3-fluorophenyl ring, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur primarily at the positions ortho and para to the fluorine atom (positions 2, 4, and 6 of the fluorophenyl ring). The morpholine moiety, being an N-alkyl group, is also an ortho-, para-director but is generally considered a stronger activating group than the deactivating fluorine. The interplay of these directing effects will influence the regioselectivity of the substitution. For instance, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of isomers organic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org.

Predicted Regioselectivity of EAS on 3-Fluoroanisole (as an analogue)

| Reaction | Major Products (Positions) |

|---|---|

| Nitration | 2-Nitro, 4-Nitro, 6-Nitro |

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring is generally not a good leaving group in SNAr reactions unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. In the case of (2R)-2-(3-fluorophenyl)morpholine, the absence of such activating groups makes direct nucleophilic displacement of the fluorine atom challenging under standard SNAr conditions researchgate.netnih.govnih.govvapourtec.comyoutube.com.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the fluorine atom and the nitrogen of a protected morpholine ring can act as DMGs baranlab.orgwikipedia.orgorganic-chemistry.orgscribd.com.

The fluorine atom is known to be a modest directing group, promoting lithiation at the C2 and C4 positions of the 3-fluorophenyl ring. Additionally, if the morpholine nitrogen is protected with a suitable group (e.g., a Boc group), it can also direct lithiation to the ortho position of the phenyl ring. The ultimate regioselectivity of the metalation would depend on the specific reaction conditions, the organolithium base used, and the relative directing power of the fluorine versus the protected morpholine moiety. Following lithiation, the resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Common Electrophiles Used in DoM Trapping Reactions

| Electrophile | Introduced Functional Group |

|---|---|

| CO₂ | Carboxylic Acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| I₂ | Iodine (-I) |

Ring-Opening and Rearrangement Pathways of (2R)-2-(3-Fluorophenyl)morpholine Derivatives

The morpholine ring is generally stable, but under certain conditions, derivatives can undergo ring-opening or rearrangement reactions. These transformations can be valuable in synthesis for creating more complex molecular architectures.

The Wittig rearrangement is a chemical reaction of an ether with a strong base, which results in the formation of an alcohol. wikipedia.org A figshare.comnih.gov-Wittig rearrangement involves the migration of an alkyl group from the oxygen to the adjacent carbon, while a nih.govprinceton.edu-Wittig rearrangement is a sigmatropic rearrangement of an allylic ether. scripps.eduorganic-chemistry.org

For a derivative of (2R)-2-(3-fluorophenyl)morpholine to undergo a Wittig rearrangement, it would typically need to be functionalized to form an ether at a suitable position. For instance, if the nitrogen were quaternized with a group that could be deprotonated to form a ylide, a subsequent rearrangement could be envisioned. The stereochemical outcome of such a rearrangement would be of significant interest, with the potential for transfer of chirality. The figshare.comnih.gov-Wittig rearrangement is known to proceed through a radical mechanism, and while it can show some retention of configuration, the stereoselectivity is often variable. wikipedia.org In contrast, the nih.govprinceton.edu-Wittig rearrangement is a concerted pericyclic reaction and generally exhibits high stereoselectivity. scripps.eduorganic-chemistry.org

The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is analogous to the Claisen rearrangement, but with a nitrogen atom in place of the ether oxygen. libretexts.orgresearchgate.net This reaction typically involves the princeton.eduprinceton.edu-sigmatropic rearrangement of an N-allyl vinyl amine or a related system.

For a derivative of (2R)-2-(3-fluorophenyl)morpholine, an aza-Claisen rearrangement could be conceived by first N-allylating the morpholine and then forming a suitable enamine or enolate from a carbonyl group at the C-3 position. More relevant to the specified compound, if the nitrogen were part of an N-allyl amide system, a rearrangement could be induced.

Research on Lewis acid-catalyzed aza-Claisen rearrangements of allyl morpholines with acid chlorides has shown that these reactions can proceed with high yield and stereocontrol. princeton.edu The stereochemical outcome is often dependent on the geometry of the double bond in the allyl group. princeton.edu The presence of the chiral (2R)-2-(3-fluorophenyl) moiety would be expected to introduce an additional element of stereocontrol, potentially leading to high diastereoselectivity in the formation of the rearrangement product.

| Rearrangement Type | Required Substrate | Potential Product |

|---|---|---|

| figshare.comnih.gov-Wittig Rearrangement | N-oxide or quaternized derivative with an adjacent deprotonatable carbon | Substituted amino alcohol |

| nih.govprinceton.edu-Wittig Rearrangement | N-allyl derivative with a functional group allowing for ylide formation | Rearranged N-allyl morpholine derivative |

| Aza-Claisen Rearrangement | N-allyl derivative with a vinyl ether or enamine functionality | γ,δ-Unsaturated amide or amine |

Applications of 2r 2 3 Fluorophenyl Morpholine As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Stereoselective Total Synthesis of Organic Compounds

While specific examples of the total synthesis of complex natural products directly employing (2R)-2-(3-fluorophenyl)morpholine as a key chiral building block are not extensively documented in readily available literature, the broader class of chiral morpholines serves as a valuable precedent for its potential in this arena. Chiral morpholines are recognized as versatile synthons for creating enantiomerically pure amino acids and amino alcohols, which are fundamental components of many natural products. The stereocenter at the C2 position of the morpholine (B109124) ring, particularly when substituted with an aromatic group, provides a robust chiral scaffold to direct subsequent stereoselective transformations.

The synthesis of various substituted chiral morpholines has been a subject of considerable interest, highlighting their importance as precursors in synthetic campaigns. Methodologies such as asymmetric hydrogenation of dehydromorpholines have been developed to access a variety of 2-substituted chiral morpholines with high enantioselectivity. nih.govsemanticscholar.org These approaches underscore the feasibility of incorporating structures like (2R)-2-(3-fluorophenyl)morpholine into the total synthesis of architecturally complex and biologically active compounds. The presence of the 3-fluorophenyl group can also influence the reactivity and selectivity of synthetic transformations, offering unique advantages in certain synthetic strategies.

Asymmetric Synthesis of Advanced Intermediates for Chemical Research

The application of (2R)-2-(3-fluorophenyl)morpholine extends to the asymmetric synthesis of advanced intermediates, which are crucial for the development of novel compounds in chemical research and drug discovery.

Precursors to Complex Heterocyclic Scaffolds

The morpholine ring is a prevalent motif in medicinal chemistry, and (2R)-2-(3-fluorophenyl)morpholine serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The inherent chirality of this building block allows for the stereocontrolled construction of polycyclic and spirocyclic scaffolds. The nitrogen and oxygen atoms within the morpholine ring provide handles for further functionalization and ring-forming reactions. For instance, the synthesis of various substituted morpholine congeners has been explored through methods like the ring-opening of 2-tosyl-1,2-oxazetidine, demonstrating the modular construction of these valuable heterocyclic structures. nih.gov

The synthesis of a range of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has been reported, showcasing the utility of morpholine derivatives in creating novel amine structures. nih.gov While this example involves a different substitution pattern, it highlights the general synthetic accessibility of complex molecules derived from morpholine precursors.

Role in Syntheses Requiring Specific Fluorinated Aromatic Motifs

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 3-fluorophenyl group of (2R)-2-(3-fluorophenyl)morpholine provides a synthetically accessible source for this desirable motif. This is particularly relevant in the synthesis of pharmaceutical intermediates and drug candidates where the presence and position of a fluorine atom can be critical for biological activity.

The synthesis of fluorinated drugs often involves the use of fluorinated building blocks. mdpi.com For example, the synthesis of fluorinated heterocyclic drugs approved by the FDA showcases the importance of incorporating fluorine into molecular scaffolds. mdpi.com While direct examples utilizing (2R)-2-(3-fluorophenyl)morpholine are not explicitly detailed, its structure is highly relevant to the construction of such compounds. The synthesis of a derivative, (2R)-4-benzyl-2-(3-fluorophenyl)morpholine, has been described, indicating the chemical tractability of this scaffold for further elaboration. vulcanchem.com

Design and Synthesis of Novel Chiral Ligands and Organocatalysts Incorporating the (2R)-2-(3-Fluorophenyl)morpholine Moiety

The rigid, chiral framework of (2R)-2-(3-fluorophenyl)morpholine makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis and organocatalysts. The nitrogen atom of the morpholine ring can be readily functionalized to introduce catalytically active groups or coordinating moieties for metal-based catalysts.

The development of bifunctional organocatalysts, which can activate both the nucleophile and electrophile in a reaction, is a rapidly growing area of research. nih.govnih.gov The chiral backbone of (2R)-2-(3-fluorophenyl)morpholine could serve as the foundation for such catalysts, with functional groups appended to the nitrogen atom to create a well-defined chiral environment for asymmetric transformations. Although specific examples of organocatalysts derived from this exact morpholine are not prevalent in the literature, the design principles are well-established with other chiral amines.

Similarly, in the realm of metal-catalyzed asymmetric synthesis, chiral phosphine (B1218219) ligands play a pivotal role. nih.gov The nitrogen atom of (2R)-2-(3-fluorophenyl)morpholine could be used to tether a phosphine group, creating a P,N-ligand. The stereocenter adjacent to the nitrogen would be expected to effectively transfer chiral information during a catalytic cycle. The synthesis and application of a wide array of chiral phosphine ligands demonstrate the potential for creating novel and efficient catalysts from chiral backbones like (2R)-2-(3-fluorophenyl)morpholine.

Computational and Theoretical Investigations of 2r 2 3 Fluorophenyl Morpholine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules. nih.govrsc.org For (2R)-2-(3-fluorophenyl)morpholine, these calculations would provide a foundational understanding of its intrinsic molecular characteristics.

A full geometry optimization would be performed, typically using a basis set such as 6-31G(d,p), to determine the most stable conformation of the molecule. This would yield precise data on bond lengths, bond angles, and dihedral angles. The morpholine (B109124) ring is known to preferentially adopt a chair conformation. nih.gov For (2R)-2-(3-fluorophenyl)morpholine, the 3-fluorophenyl substituent at the C2 position would likely favor an equatorial orientation to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for (2R)-2-(3-Fluorophenyl)morpholine (Note: The following data is illustrative and represents typical values expected from DFT calculations, not published experimental or computational results for this specific molecule.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C(2) | C(ar) | - | - | 1.52 Å |

| C(ar) | F | - | - | 1.35 Å | |

| N(4) | C(3) | - | - | 1.47 Å | |

| O(1) | C(6) | - | - | 1.43 Å | |

| Bond Angle | O(1) | C(2) | N(4) | - | 109.5° |

| C(2) | C(ar) | C(ar) | - | 120.0° | |

| Dihedral Angle | C(6) | O(1) | C(2) | C(3) | -55.0° |

Electronic structure analysis would provide insights into the molecule's reactivity and properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org For (2R)-2-(3-fluorophenyl)morpholine, MD simulations would offer a dynamic perspective on its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

An MD simulation would reveal the accessible conformations of the molecule by exploring its potential energy surface. While quantum chemical calculations can identify the lowest energy structure, MD simulations can show the transitions between different low-energy states and the relative populations of these conformers at a given temperature. For this compound, simulations would likely confirm the stability of the chair conformation of the morpholine ring and explore the rotational freedom of the 3-fluorophenyl group.

When simulated in a solvent, such as water, MD can provide detailed information about intermolecular interactions. The simulations would track the formation and lifetime of hydrogen bonds between the morpholine's nitrogen and oxygen atoms and surrounding water molecules. The radial distribution function (RDF) would be calculated to understand the structuring of the solvent around the molecule. This information is critical for understanding the solubility and pharmacokinetic properties of the compound.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Computational chemistry provides powerful tools for investigating reaction mechanisms, which can be invaluable for optimizing the synthesis of compounds like (2R)-2-(3-fluorophenyl)morpholine. nih.gov By modeling the potential energy surface of a chemical reaction, chemists can identify the most likely pathways, locate transition states, and calculate activation energies.

For the synthesis of 2-aryl morpholines, a common route involves the cyclization of an appropriate amino alcohol precursor. nih.gov Theoretical modeling of this reaction would involve identifying the transition state structure for the ring-closing step. Quantum chemical calculations could be used to determine the geometry and energy of this transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility under different conditions.

Furthermore, computational analysis can help in understanding the stereoselectivity of a reaction. For the synthesis of the (2R)-enantiomer, different catalytic systems could be modeled to predict which would favor the desired stereochemical outcome. By comparing the activation energies for the formation of the (R) and (S) enantiomers, a rational choice of catalyst and reaction conditions can be made to maximize the yield of the target molecule.

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational methods are widely used to predict various spectroscopic properties, which can aid in the characterization and identification of synthesized compounds. nih.govwhiterose.ac.uk For (2R)-2-(3-fluorophenyl)morpholine, theoretical predictions of its NMR, IR, and chiroptical spectra would be highly valuable.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra would serve as a reference for comparison with experimental data, helping to confirm the structure of the synthesized product.

Infrared (IR) spectroscopy is another key technique for structural elucidation. Computational frequency calculations can predict the vibrational modes of the molecule, corresponding to the absorption bands in an IR spectrum. Specific predicted frequencies, such as those for C-F, C-O, and N-H stretching, would be characteristic of the molecule's functional groups.

Given that (2R)-2-(3-fluorophenyl)morpholine is a chiral molecule, the prediction of its chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would be particularly important. Time-dependent DFT (TD-DFT) is commonly used to simulate ECD spectra. The calculated spectrum could be compared with an experimental one to determine the absolute configuration of the molecule.

Table 2: Predicted Spectroscopic Data for (2R)-2-(3-Fluorophenyl)morpholine (Note: The following data is illustrative and represents typical values expected from theoretical calculations, not published experimental or computational results for this specific molecule.)

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (H at C2) | δ 4.5 ppm |

| Chemical Shift (aromatic H) | δ 7.0-7.4 ppm | |

| ¹³C NMR | Chemical Shift (C2) | δ 75 ppm |

| Chemical Shift (C-F) | δ 163 ppm | |

| IR | C-F Stretch | 1150 cm⁻¹ |

| C-O Stretch | 1100 cm⁻¹ |

| ECD | Cotton Effect | Positive at ~220 nm |

Structure Property Relationships in 2r 2 3 Fluorophenyl Morpholine Derivatives

Influence of Fluorine Substitution on Reactivity and Conformational Preferences

The introduction of a fluorine atom at the meta-position of the phenyl ring in (2R)-2-(3-fluorophenyl)morpholine imparts significant changes to the molecule's electronic properties and conformational stability. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect), which decreases the electron density of the aromatic ring. This deactivation makes the phenyl ring less susceptible to electrophilic aromatic substitution reactions compared to its non-fluorinated analog. The position of substitution is critical; in the meta-position, the fluorine atom's strong -I effect dominates over its weak resonance electron-donating effect (+R effect), influencing the regioselectivity of further substitutions.

Beyond electronic effects, fluorine substitution has a marked impact on the conformational preferences of the molecule. The morpholine (B109124) ring typically adopts a stable chair conformation to minimize steric strain. However, stereoelectronic interactions involving the fluorine atom can influence the orientation of the 3-fluorophenyl group relative to the morpholine ring. The "gauche effect" is a notable phenomenon where, in certain molecular fragments, a conformation with substituents gauche (approximately 60° apart) to each other is favored over the anti conformation (180° apart). In vicinal difluoroalkanes, for instance, gauche conformers are stabilized by hyperconjugative interactions. While not a vicinal difluoro compound, similar hyperconjugative interactions (e.g., σC-H→σ*C-F) can occur between the C-F bond and adjacent C-H or C-C bonds, subtly altering bond lengths, angles, and dihedral angles, thereby stabilizing specific rotamers of the fluorophenyl group. This conformational restriction can be a deliberate strategy in molecular design to create more rigid structures with specific three-dimensional arrangements.

Table 1: Influence of Fluorine Substitution on Molecular Properties

| Property | Influence of 3-Fluoro Substitution | Rationale |

| Aromatic Reactivity | Decreased reactivity towards electrophiles | Strong inductive electron-withdrawal (-I effect) deactivates the phenyl ring. |

| Regioselectivity | Directs incoming electrophiles primarily to ortho and para positions relative to the morpholine substituent, but meta to the fluorine. | The morpholine group is an ortho, para-director, while fluorine is also an ortho, para-director, but deactivating. The outcome depends on reaction conditions. |

| Conformational Preference | Can lead to stabilization of specific rotamers of the fluorophenyl group. | Stereoelectronic effects, including hyperconjugation and dipole-dipole interactions involving the C-F bond, restrict free rotation. |

| Lipophilicity | Increased | Fluorine is highly lipophilic, which can alter solubility and partitioning behavior. |

Stereochemical Influence on Molecular Recognition and Chiral Induction in Chemical Systems

Chirality is a critical feature of molecular interactions, particularly in biological and chemical systems where specificity is paramount. nih.gov The (2R) configuration of 2-(3-fluorophenyl)morpholine (B2849972) establishes a defined three-dimensional architecture, which is fundamental to its role in molecular recognition and chiral induction. Molecular recognition relies on the precise complementary fit between a host and a guest molecule, governed by non-covalent interactions. The fixed spatial arrangement of the 3-fluorophenyl group and the morpholine ring's heteroatoms in the (2R)-enantiomer creates a unique chiral environment that can preferentially interact with one enantiomer of another chiral molecule over the other. mdpi.com

This principle is the basis for its potential use as a chiral auxiliary or ligand in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org By attaching the (2R)-2-(3-fluorophenyl)morpholine moiety to a prochiral substrate, the auxiliary's inherent chirality can block one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face. This results in a diastereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. For example, chiral amino alcohols, which are precursors to morpholines, are widely used as auxiliaries in asymmetric alkylation and reduction reactions. nih.gov

In the context of chiral induction, derivatives of (2R)-2-(3-fluorophenyl)morpholine can act as chiral ligands for metal catalysts. The (2R) stereocenter, along with the nitrogen and oxygen atoms of the morpholine ring, can coordinate to a metal center, creating a chiral catalytic complex. This complex can then catalyze a variety of reactions, such as hydrogenations or C-C bond formations, transferring its chirality to the product with high enantioselectivity. researchgate.netrsc.org The efficacy of this induction depends on the rigidity of the resulting metal complex and the precise orientation of the substituents, which is influenced by the foundational (2R) stereochemistry.

Exploring Structural Modifications for Modulating Synthetic Pathways and Reaction Outcomes

The synthetic utility and reaction outcomes of (2R)-2-(3-fluorophenyl)morpholine can be significantly modulated through structural modifications to its core scaffold. These modifications can be targeted to alter steric bulk, electronic properties, or coordinating ability, thereby influencing synthetic pathways and the properties of the final products.

One of the most common points of modification is the nitrogen atom of the morpholine ring. The secondary amine is readily functionalized via N-alkylation, N-acylation, or reductive amination. Introducing different substituents on the nitrogen can alter the molecule's nucleophilicity and basicity, and can be used to attach the morpholine scaffold to other molecules of interest or to prepare key intermediates for bioactive compounds. semanticscholar.org For instance, the synthesis of various 2-substituted chiral morpholines can be achieved through the asymmetric hydrogenation of dehydromorpholine precursors, which can then undergo further transformations at the nitrogen atom. semanticscholar.org

Modifications can also be made to the phenyl ring or other positions on the morpholine ring. Diastereoselective syntheses of 2,3- or 2,5-disubstituted morpholines have been developed, often starting from chiral epoxides or amino alcohols. semanticscholar.orgresearchgate.net These methods allow for the controlled installation of additional stereocenters and functional groups. Such modifications can create conformationally rigid structures, which can be advantageous in applications like chiral ligands, where a well-defined geometry is crucial for effective stereochemical control. nih.gov The choice of synthetic route—be it electrophile-induced cyclization of N-allyl-β-amino alcohols, base-catalyzed cascade reactions, or asymmetric hydrogenation—dictates the types of structural diversity that can be readily accessed. researchgate.netsemanticscholar.orgnih.gov

Table 2: Examples of Structural Modifications and Their Potential Effects

| Modification Site | Type of Modification | Synthetic Method | Potential Outcome/Application |

| Morpholine Nitrogen | N-Alkylation / N-Arylation | Reductive amination, Buchwald-Hartwig amination | Altered basicity and nucleophilicity; introduction of functional handles; synthesis of therapeutic analogs. semanticscholar.orgacs.org |

| Morpholine C3 Position | Alkyl or Aryl Substitution | Diastereoselective cyclization from chiral amino alcohol precursors | Creation of additional stereocenters; enhanced steric directing ability as a chiral auxiliary. researchgate.net |

| Phenyl Ring | Additional Substitution (e.g., -OCH₃, -Cl) | Electrophilic aromatic substitution or use of pre-functionalized starting materials | Modulation of electronic properties; altering non-covalent interactions in molecular recognition. researchgate.net |

| Morpholine Ring | Introduction of unsaturation | Elimination reactions | Precursor for asymmetric hydrogenation to access other chiral morpholine derivatives. researchgate.netrsc.org |

Future Directions in Research on 2r 2 3 Fluorophenyl Morpholine

Development of Novel and Sustainable Synthetic Routes

The synthesis of chiral morpholines, including (2R)-2-(3-fluorophenyl)morpholine, is an area of active research, with a growing emphasis on sustainability and efficiency. chemrxiv.orgorganic-chemistry.org Current methods often rely on multi-step processes that may involve costly reagents and generate significant waste. chemrxiv.org Future research will likely focus on developing more atom-economical and environmentally benign synthetic strategies.

One promising avenue is the advancement of asymmetric hydrogenation. The use of bisphosphine-rhodium catalysts has shown success in producing 2-substituted chiral morpholines with high yields and excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org Future work could involve the development of more robust and recyclable catalysts tailored for substrates like the precursor to (2R)-2-(3-fluorophenyl)morpholine.

Organocatalysis presents another sustainable alternative. rsc.org Cinchona alkaloid-derived catalysts, for example, have been successfully used in the asymmetric halocyclization to create chiral morpholines. rsc.org Research into organocatalytic methods that can directly and enantioselectively construct the (2R)-2-(3-fluorophenyl)morpholine core from simple starting materials is a key future direction.

Furthermore, the use of greener reagents is gaining traction. A recently developed protocol utilizing ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide offers a redox-neutral pathway to morpholines from 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org Adapting such methodologies for the large-scale and sustainable production of (2R)-2-(3-fluorophenyl)morpholine could significantly reduce the environmental impact of its synthesis.

A transition-metal-free oxyfluorination of olefins with concomitant cyclization has also been developed as a route towards monofluoromethylated morpholines, employing Selectfluor as both a fluorinating reagent and an oxidant. researchgate.net This strategy provides access to a new chemical space and could be adapted for the synthesis of fluorinated morpholines like the target compound.

Table 1: Comparison of Emerging Synthetic Routes for Chiral Morpholines

| Synthetic Strategy | Key Features | Potential Advantages for (2R)-2-(3-fluorophenyl)morpholine |

|---|---|---|

| Asymmetric Hydrogenation | High yields and enantioselectivity (up to 99% ee) using rhodium catalysts. rsc.orgsemanticscholar.org | Direct and highly selective formation of the desired stereocenter. |

| Organocatalytic Halocyclization | Utilizes cinchona alkaloid-derived catalysts for asymmetric synthesis. rsc.org | Avoids the use of heavy metals, leading to a more sustainable process. |

| Ethylene Sulfate Annulation | Redox-neutral, high-yielding, one or two-step protocol from 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org | Employs inexpensive and less hazardous reagents, suitable for large-scale synthesis. |

Exploration of New Catalytic Applications and Methodologies

Beyond its role as a pharmaceutical intermediate, derivatives of (2R)-2-(3-fluorophenyl)morpholine hold potential as catalysts in asymmetric synthesis. The inherent chirality and the electronic properties imparted by the fluorophenyl group make it an attractive scaffold for designing novel organocatalysts.

Research has shown that morpholine-based organocatalysts can be effective in reactions such as the 1,4-addition between aldehydes and nitroolefins. frontiersin.org Future investigations could focus on synthesizing derivatives of (2R)-2-(3-fluorophenyl)morpholine and evaluating their efficacy as catalysts in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The fluorine atom, in particular, could influence the catalyst's reactivity and selectivity through electronic effects.

Moreover, morpholine (B109124) has been used to modify supported metal catalysts, such as palladium on γ-Al2O3, to enhance selectivity in hydrogenation reactions. mdpi.com Future studies could explore the use of (2R)-2-(3-fluorophenyl)morpholine as a chiral ligand or modifier for metal catalysts to induce enantioselectivity in a range of catalytic processes.

The development of new catalytic methodologies could also involve leveraging the unique properties of fluorinated compounds. For instance, recent breakthroughs in catalytic fluorination using reagents like Selectfluor open up possibilities for novel transformations involving the fluorophenyl moiety of the molecule. mdpi.com

Advanced Characterization Techniques for Comprehensive Structural Elucidation and Purity Assessment

Accurate structural elucidation and purity assessment are critical for any chemical compound, especially those intended for use in medicinal chemistry. While standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used for the characterization of morpholine derivatives, the presence of fluorine in (2R)-2-(3-fluorophenyl)morpholine presents unique challenges and opportunities for advanced analytical methods. mdpi.com

¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorinated compounds. jeolusa.com Future research will likely involve the increased application of advanced ¹⁹F NMR techniques, such as 2D ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments, to unambiguously assign the fluorine signal and probe the electronic environment around the fluorophenyl group. These techniques can also be invaluable for studying intermolecular interactions involving the fluorine atom.

The challenges in ¹⁹F NMR, such as a large chemical shift range and complex coupling patterns, necessitate the use of high-field spectrometers and advanced pulse sequences for optimal spectral resolution and interpretation. jeolusa.com

For purity assessment, high-performance liquid chromatography (HPLC) is the method of choice. mdpi.com The development of novel chiral stationary phases for HPLC could lead to more efficient and accurate methods for determining the enantiomeric excess of (2R)-2-(3-fluorophenyl)morpholine and its derivatives.

Table 2: Advanced Characterization Techniques for (2R)-2-(3-Fluorophenyl)morpholine

| Technique | Application | Key Insights |

|---|---|---|

| ¹⁹F NMR | Structural elucidation and purity analysis of fluorinated compounds. jeolusa.com | Provides direct information about the electronic environment of the fluorine atom and can detect fluorine-containing impurities. |

| 2D NMR (¹H-¹⁹F, ¹³C-¹⁹F) | Unambiguous assignment of NMR signals and study of through-bond and through-space interactions. | Elucidates the precise connectivity and spatial arrangement of atoms within the molecule. |

| Chiral HPLC | Separation of enantiomers and determination of enantiomeric purity. mdpi.com | Quantifies the enantiomeric excess, which is crucial for the compound's biological activity. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. neuroquantology.comnih.gov Future research on (2R)-2-(3-fluorophenyl)morpholine will undoubtedly leverage these benefits to develop more efficient and reproducible synthetic processes.

Automated synthesis platforms, which can perform multiple reaction steps in a sequential and programmable manner, represent another frontier for the synthesis of complex molecules like (2R)-2-(3-fluorophenyl)morpholine. chemrxiv.org These platforms can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of a library of derivatives for structure-activity relationship studies. The integration of artificial intelligence and machine learning with automated synthesis platforms could further enhance the efficiency of discovering novel and optimized synthetic routes.

The combination of flow chemistry and automation has the potential to revolutionize the synthesis of chiral morpholines, enabling on-demand production and high-throughput screening of new derivatives. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. neuroquantology.com

Q & A

Q. What are the established synthetic routes for (2R)-2-(3-fluorophenyl)morpholine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-closing reactions. For enantioselective synthesis, chiral catalysts (e.g., Ru-complexes) can be employed to achieve the (2R)-configuration . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of precursors (e.g., fluorophenyl epoxides and morpholine derivatives). Post-synthesis purification via column chromatography or recrystallization ensures high yield (>70%) and purity. Reaction progress can be monitored using TLC or HPLC .

Q. Which analytical techniques are recommended for characterizing the purity and enantiomeric excess of (2R)-2-(3-fluorophenyl)morpholine?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, as demonstrated in UV-HPLC traces for analogous morpholine derivatives .

- Enantiomeric Excess : Chiral stationary phase HPLC or polarimetry. For example, using a Chiralpak® column with a hexane/isopropanol mobile phase.

- Structural Confirmation : H/C NMR for functional group analysis and mass spectrometry (ESI-MS) for molecular weight verification .

Q. What in vitro models are commonly used to assess the biological activity of (2R)-2-(3-fluorophenyl)morpholine derivatives?

- Methodological Answer : Antimicrobial activity is evaluated via broth microdilution assays against S. aureus and B. subtilis (MIC values typically 8–32 µg/mL) . For receptor antagonism (e.g., NK-1), competitive binding assays using radiolabeled ligands (e.g., I-Substance P) in CHO cells are employed, with IC values <1 nM indicating high potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between studies on (2R)-2-(3-fluorophenyl)morpholine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum protein content) or cell line specificity. To reconcile

- Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .

- Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics alongside functional assays) .

- Perform meta-analyses accounting for differences in compound purity or stereochemistry .

Q. What strategies improve the metabolic stability of (2R)-2-(3-fluorophenyl)morpholine derivatives without compromising receptor affinity?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of the morpholine ring to reduce oxidative metabolism .

- Prodrug Design : Mask labile functional groups (e.g., amine) with acetyl or phosphate esters, which are cleaved in vivo .

- In Silico Modeling : Use QSAR tools to predict metabolic hotspots and guide synthetic modifications .

Q. What are critical considerations when designing in vivo pharmacokinetic studies for (2R)-2-(3-fluorophenyl)morpholine derivatives?

- Methodological Answer :

- Dosing : Oral bioavailability is enhanced by formulating with co-solvents (e.g., PEG 400) .

- Analytical Validation : Use LC-MS/MS to quantify plasma concentrations, ensuring a LOD <1 ng/mL .

- Model Selection : Rodent models (e.g., guinea pigs) are preferred for evaluating peripheral NK-1 receptor antagonism, while gerbils are used for CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.